![molecular formula C11H7NO4 B2425486 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid CAS No. 2137591-52-5](/img/structure/B2425486.png)
5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid
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Overview
Description
“5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid” is an organic compound . It belongs to the class of organic compounds known as 2-furanilides . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of “this compound” involves selective oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancarboxylic acid over a Fe-Anderson type catalyst .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H7NO4 . The InChI code is 1S/C11H7NO4/c13-6-7-1-2-8 (12-5-7)9-3-4-10 (16-9)11 (14)15/h1-6H, (H,14,15) . The Canonical SMILES is C1=CC (=NC=C1C=O)C2=CC=C (O2)C (=O)O .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 217.18 g/mol . The XLogP3-AA is 0.9 . The compound has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . The rotatable bond count is 3 . The exact mass and monoisotopic mass are 217.03750770 g/mol . The topological polar surface area is 80.4 Ų . The heavy atom count is 16 .
Mechanism of Action
The mechanism of action of 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and analgesic activities in various animal models. It has also been shown to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in vitro and in vivo. This compound has also been found to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid is its potent anti-inflammatory and analgesic activities, which make it a promising candidate for the development of novel drugs for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its limited solubility in water, which may pose challenges in the formulation of this compound-based drugs.
Future Directions
There are several future directions for the study of 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid. One of the major directions is the development of this compound-based drugs for the treatment of various inflammatory diseases. Another direction is the study of the structure-activity relationship of this compound and its derivatives to identify more potent and selective inhibitors of COX-2 and LOX. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans is also an important direction for future research.
Synthesis Methods
The synthesis of 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid involves the reaction of 5-formyl-2-pyridinecarboxylic acid with furfurylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as acetonitrile. The product is obtained in good yield and high purity by recrystallization from ethanol.
Scientific Research Applications
5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid has been studied for its potential use in various fields of scientific research. One of the major applications of this compound is in medicinal chemistry. This compound has been found to exhibit potent anti-inflammatory and analgesic activities. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Safety and Hazards
The safety information for “5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid” indicates that it has a GHS07 signal word “Warning” and hazard statements H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-(5-formylpyridin-2-yl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-6-7-1-2-8(12-5-7)9-3-4-10(16-9)11(14)15/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJRPEQEENMNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2137591-52-5 |
Source
|
Record name | 5-(5-formylpyridin-2-yl)furan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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